molecular formula C13H17N B2715576 1-Phenethyl-1,2,3,6-tetrahydropyridine CAS No. 92039-54-8

1-Phenethyl-1,2,3,6-tetrahydropyridine

Cat. No. B2715576
CAS RN: 92039-54-8
M. Wt: 187.286
InChI Key: YIOOFSFSYIFVGA-UHFFFAOYSA-N
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Description

1-Phenethyl-1,2,3,6-tetrahydropyridine is a chemical compound with the CAS Number: 92039-54-8 and a molecular weight of 187.28 . It undergoes an intramolecular Friedel–Crafts reaction in a trifluoromethanesulfonic acid medium, resulting in the formation of azatricyclic structures .


Synthesis Analysis

The synthesis of this compound involves transformations of 1,2,3,6-tetrahydropyridine derivatives . The starting 1,2,3,6-tetrahydropyridines were obtained via the reduction of 1-phenethylpyridinium bromides, which were obtained by standard quaternization reactions of pyridine and its analogs with phenethyl bromide .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H17N . The structures of the obtained compounds were confirmed by a set of spectral analysis methods .


Chemical Reactions Analysis

1-Phenethyl-1,2,3,6-tetrahydropyridines undergo an intramolecular Friedel–Crafts reaction in a trifluoromethanesulfonic acid medium, resulting in the formation of azatricyclic structures . The direction of this reaction depends on the position of the substituent relative to the multiple bond in tetrahydropyridine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 187.28 .

Scientific Research Applications

Transformations in Acidic Medium

  • Friedel-Crafts Reaction : 1-Phenethyl-1,2,3,6-tetrahydropyridines undergo an intramolecular Friedel-Crafts reaction in trifluoromethanesulfonic acid, resulting in azatricyclic structures. The reaction direction depends on the substituent position relative to the multiple bond in tetrahydropyridine (Shadrikova et al., 2020).

Synthesis and Chemical Properties

  • Superacid-Catalyzed Reactions : The electrophilic chemistry of 1,2,3,6-tetrahydropyridines in the Bronsted superacid CF3SO3H leads to the formation of aryl-substituted piperidines through dicationic electrophilic intermediates (Klumpp et al., 2001).
  • Synthesis Approaches : Two new approaches for forming 1,2,3,6-tetrahydropyridines have been reported, both using a strategic phosphate substituent on the nitrogen atom (Das & Njardarson, 2015).

Pharmacological Applications

  • PARP-1 Inhibitors : A 4-phenyl-1,2,3,6-tetrahydropyridine fragment significantly improves the inhibitory potency against poly(ADP-ribose) polymerase-1 (PARP-1), showing potential as a drug fragment (Ishida et al., 2005).
  • Anticancer Agents : Substituted 1,3,4-oxadiazolyl tetrahydropyridines have been synthesized and studied for their anti-cancer activities, indicating the role of tetrahydropyridine moiety in enhancing biological activity (Redda & Gangapuram, 2007).

Crystal and Molecular Structure Studies

  • Structural Analysis : The crystal and molecular structure of various tetrahydropyridine derivatives have been characterized, providing insights into their conformation and potential for biological activity (Sambyal et al., 2011).

Safety and Hazards

The safety information for 1-Phenethyl-1,2,3,6-tetrahydropyridine includes a warning signal word and hazard statement H302 .

properties

IUPAC Name

1-(2-phenylethyl)-3,6-dihydro-2H-pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1-5,7-8H,6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOOFSFSYIFVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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